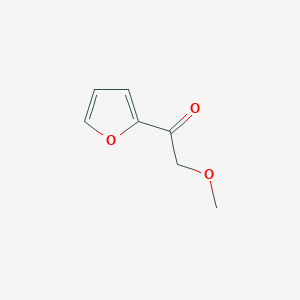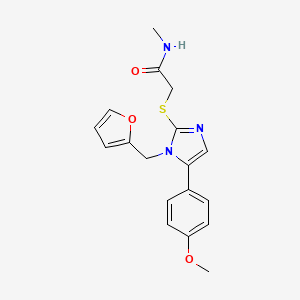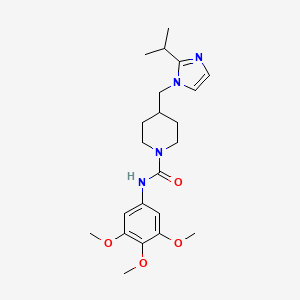
Benzene-tricarbonyl trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-tricarbonyl trichloride, also known as 1,3,5-benzenetricarbonyl trichloride, is a chemical compound with the molecular formula C9H3Cl3O3. It is a derivative of benzene, where three carbonyl chloride groups are attached to the benzene ring at the 1, 3, and 5 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of polymers and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene-tricarbonyl trichloride can be synthesized through the reaction of trimesic acid (benzene-1,3,5-tricarboxylic acid) with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process involves the conversion of carboxylic acid groups to acyl chloride groups, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Benzene-tricarbonyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form trimesic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lewis Acids (e.g., Aluminum Chloride): Used in Friedel-Crafts acylation reactions
Major Products Formed:
Amides and Esters: Formed from substitution reactions.
Trimesic Acid: Formed from hydrolysis.
Acylated Aromatic Compounds: Formed from Friedel-Crafts acylation
Aplicaciones Científicas De Investigación
Benzene-tricarbonyl trichloride has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials, such as dendrimers and nanomaterials.
Membrane Technology: It is employed in the synthesis of composite membranes for separation processes
Mecanismo De Acción
The primary mechanism of action of benzene-tricarbonyl trichloride involves its role as an acylating agent. In Friedel-Crafts acylation reactions, it reacts with aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to form acylated products. The acylation process involves the formation of a highly reactive acylium ion intermediate, which then reacts with the aromatic substrate to form the final product .
Comparación Con Compuestos Similares
Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid): The parent compound from which benzene-tricarbonyl trichloride is derived.
Isophthaloyl Chloride: A similar compound with two acyl chloride groups attached to a benzene ring.
Terephthaloyl Chloride: Another similar compound with two acyl chloride groups attached to a benzene ring at the 1 and 4 positions
Uniqueness: this compound is unique due to the presence of three acyl chloride groups, which makes it highly reactive and versatile in organic synthesis. Its ability to form a wide range of derivatives through substitution and acylation reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)


![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)

![3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2556214.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)


![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

